3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a dodecylamino group and a hydroxyl group attached to a naphthalene-1,2-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,2-dione as the core structure.
Introduction of the Dodecylamino Group: The dodecylamino group is introduced through a nucleophilic substitution reaction. This involves reacting naphthalene-1,2-dione with dodecylamine under controlled conditions.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using various oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in a single batch, allowing for precise control over reaction conditions.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The naphthoquinone core can be reduced to form hydroquinones.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Hydroquinones: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, thereby inhibiting their activity.
Generate Reactive Oxygen Species (ROS): Through redox cycling, leading to oxidative stress in cells.
Intercalate into DNA: Disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dodecylamino)-1,4-naphthoquinone: Similar structure but with the amino group at a different position.
3-(Octylamino)-4-hydroxynaphthalene-1,2-dione: Similar structure but with a shorter alkyl chain.
4-Hydroxy-3-(hexylamino)naphthalene-1,2-dione: Similar structure but with a different alkyl chain length.
Uniqueness
3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione is unique due to its specific substitution pattern and the presence of a long dodecyl chain, which imparts distinct physicochemical properties and biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
22158-44-7 |
---|---|
Molecular Formula |
C22H31NO3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
3-(dodecylamino)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C22H31NO3/c1-2-3-4-5-6-7-8-9-10-13-16-23-19-20(24)17-14-11-12-15-18(17)21(25)22(19)26/h11-12,14-15,23-24H,2-10,13,16H2,1H3 |
InChI Key |
AYTSBCFWEOCSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.